molecular formula C12H13BrO3 B14913374 4-Bromophenacyl butanoate

4-Bromophenacyl butanoate

Cat. No.: B14913374
M. Wt: 285.13 g/mol
InChI Key: RALLTEHXOOWFSX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to an oxoethyl butyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl butyrate typically involves the esterification of 4-bromophenylacetic acid with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Bromophenyl)-2-oxoethyl butyrate can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 4-Bromophenylacetic acid

    Reduction: 2-(4-Bromophenyl)-2-hydroxyethyl butyrate

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl butyrate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 2-(4-Bromophenyl)ethanol
  • 4-Bromophenylacetaldehyde

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl butyrate is unique due to its ester functionality, which imparts distinct chemical reactivity compared to similar compounds. The presence of the bromine atom in the phenyl ring also enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] butanoate

InChI

InChI=1S/C12H13BrO3/c1-2-3-12(15)16-8-11(14)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

RALLTEHXOOWFSX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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